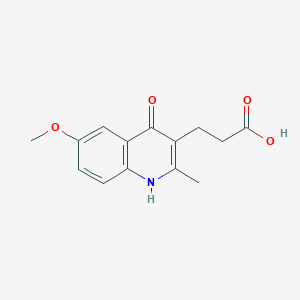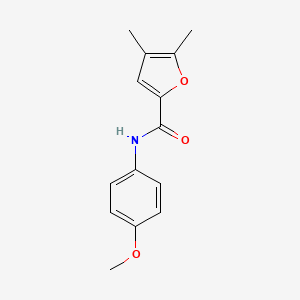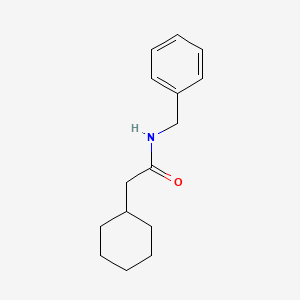
3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid, commonly known as HMQPA, is a quinoline derivative that has been widely used in scientific research due to its unique properties. HMQPA is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.
Mecanismo De Acción
HMQPA acts as a competitive inhibitor of 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid by binding to the enzyme's catalytic domain. 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. HMQPA has been shown to enhance the cytotoxicity of DNA-damaging agents by preventing the repair of DNA damage.
Biochemical and Physiological Effects
HMQPA has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to decrease the expression of anti-apoptotic proteins, such as Bcl-2, and increase the expression of pro-apoptotic proteins, such as Bax. In addition, HMQPA has been shown to decrease the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using HMQPA in lab experiments is its specificity for 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid inhibition. HMQPA does not inhibit other enzymes involved in DNA repair mechanisms, such as DNA-dependent protein kinase (DNA-PK) and ataxia-telangiectasia mutated (ATM) kinase. However, one limitation of using HMQPA is its relatively low potency compared to other 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid inhibitors, such as olaparib and rucaparib.
Direcciones Futuras
There are several future directions for research involving HMQPA. One area of research is the development of more potent 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid inhibitors based on the structure of HMQPA. Another area of research is the investigation of the role of 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid inhibition in combination with immunotherapy in cancer treatment. Additionally, the potential use of HMQPA in the treatment of neurodegenerative diseases, such as Alzheimer's disease, is an area of interest for future research.
Métodos De Síntesis
The synthesis of HMQPA involves the reaction of 4-hydroxy-6-methoxy-2-methylquinoline with 3-bromopropanoic acid in the presence of a base. The resulting product is then purified through column chromatography to obtain pure HMQPA.
Aplicaciones Científicas De Investigación
HMQPA has been extensively used in scientific research due to its ability to inhibit 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid, which is involved in DNA repair mechanisms. 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid inhibition has been shown to enhance the cytotoxicity of DNA-damaging agents, such as ionizing radiation and chemotherapy drugs, in cancer cells. HMQPA has also been used in studies investigating the role of 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid in various diseases, including neurodegenerative diseases and inflammation.
Propiedades
IUPAC Name |
3-(6-methoxy-2-methyl-4-oxo-1H-quinolin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-8-10(4-6-13(16)17)14(18)11-7-9(19-2)3-5-12(11)15-8/h3,5,7H,4,6H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBCBEYRGZYEOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5831848.png)
![3,4-dichloro-N'-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide](/img/structure/B5831852.png)

![3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5831865.png)
![ethyl [2-({[(3-methylbutanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5831871.png)
![1'-allyl-5'-butylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5831885.png)
![N-(2-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5831894.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5831904.png)
![3-chloro-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5831919.png)
![N'-(2-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5831922.png)
![2-methyl-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5831926.png)

![N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B5831939.png)